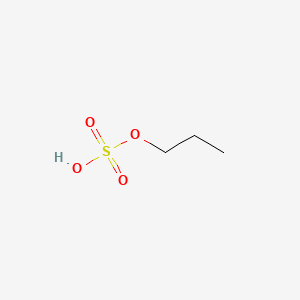
3-Methoxy-4-methyl-2-cyclopenten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-methyl-2-cyclopenten-1-one is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclopentenone, characterized by a methoxy group at the 3-position and a methyl group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-methyl-2-cyclopenten-1-one typically involves the following steps:
Michael Addition: The initial step involves the Michael addition of methyl vinyl ketone to a suitable methoxy-substituted precursor.
Cyclization: The intermediate product undergoes cyclization to form the cyclopentenone ring.
Methylation: The final step involves the methylation of the cyclopentenone ring at the 4-position to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity. The process typically includes:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to facilitate hydrogenation reactions.
Solvent Selection: Employing solvents like ethanol or methanol to improve reaction efficiency and product isolation.
化学反応の分析
Types of Reactions
3-Methoxy-4-methyl-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines, thiols.
科学的研究の応用
3-Methoxy-4-methyl-2-cyclopenten-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methoxy-4-methyl-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
類似化合物との比較
Similar Compounds
3-Methoxy-2-cyclopenten-1-one: Similar structure but lacks the methyl group at the 4-position.
3-Methyl-2-cyclopenten-1-one: Similar structure but lacks the methoxy group at the 3-position.
2-Cyclopenten-1-one: The parent compound without any substituents.
Uniqueness
3-Methoxy-4-methyl-2-cyclopenten-1-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its versatility in various chemical reactions and applications .
特性
CAS番号 |
7180-61-2 |
|---|---|
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC名 |
3-methoxy-4-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-5-3-6(8)4-7(5)9-2/h4-5H,3H2,1-2H3 |
InChIキー |
XPIDVFODBVIXGV-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)C=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


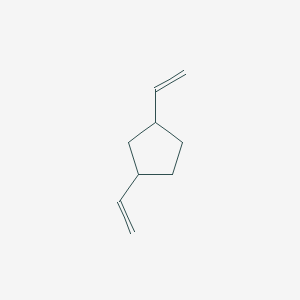
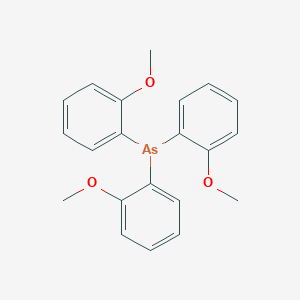
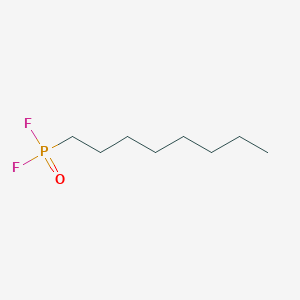
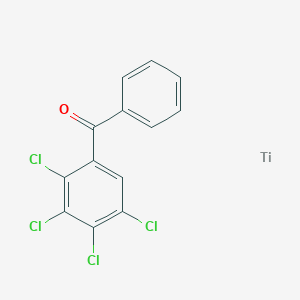
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B14718600.png)

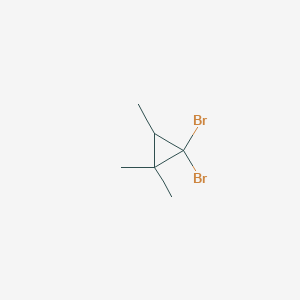
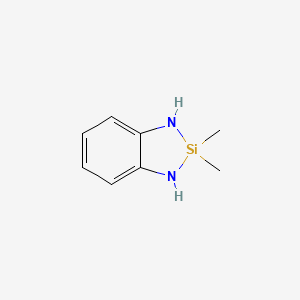
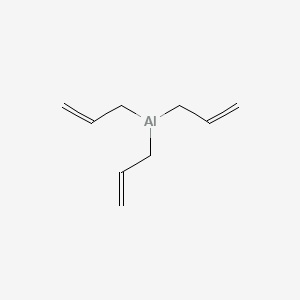
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

